molecular formula C25H32FO8 B1682460 Triamcinolone diacetate CAS No. 67-78-7

Triamcinolone diacetate

Cat. No. B1682460
CAS RN: 67-78-7
M. Wt: 478.5 g/mol
InChI Key: GZVNPVNXTCUZGE-RBWIMXSLSA-N
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Description

Triamcinolone diacetate is a glucocorticoid used to treat a variety of conditions such as allergic disorders, arthritis, blood diseases, breathing problems, certain cancers, eye diseases, intestinal disorders, collagen, and skin diseases . It is a corticosteroid hormone .


Synthesis Analysis

Triamcinolone diacetate is a prodrug of triamcinolone which is the synthetic glucocorticoid .


Molecular Structure Analysis

The molecular formula of Triamcinolone diacetate is C25H31FO8 . The molecular weight is 478.5 g/mol . The IUPAC name is [2-[(8S,9R,10S,11S,13S,14S,16R,17S)-16-acetyloxy-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate .


Chemical Reactions Analysis

Triamcinolone diacetate is a corticosteroid with anti-inflammatory properties . These properties are used to treat inflammation in conditions that affect various organs and tissues .


Physical And Chemical Properties Analysis

Triamcinolone diacetate is a white to off-white, microcrystalline powder . It is practically insoluble in water; soluble in chloroform; sparingly soluble in alcohol and in methanol; and slightly soluble in ether .

Scientific Research Applications

  • Ophthalmology Applications :

    • Triamcinolone acetonide is used in treating macular edema by inhibiting osmotic swelling of retinal glial cells (Uckermann et al., 2005).
    • It aids in visualizing transparent tissue in ophthalmic surgery, such as during complicated cataract surgery and pars plana vitrectomy (Couch & Bakri, 2008).
    • Triamcinolone acetonide has been used in ocular therapeutics for over 50 years, particularly for periocular and intraocular treatment of retinal vasculature disease and uveitis (Jermak et al., 2007).
    • It is effective for treating cancer-associated retinopathy refractory to systemic therapy (Huynh et al., 2012).
  • Bone Growth and Muscular Effects :

    • Triamcinolone diacetate can retard bone growth and cause severe triglyceride accumulation in the liver and bone marrow when administered to immature mice (Silbermann et al., 1976).
    • It induces histological and histochemical changes in the muscles of rabbits, sometimes leading to muscle weakness or necrosis (Smith, 1964).
  • Other Therapeutic Uses :

    • Its use in treating rheumatoid arthritis via intramuscular administration has shown systemic anti-inflammatory effects (Zuckner, 1961).
    • Triamcinolone is applied in the treatment of hypertrophic scars and keloids, showing increased solubility of collagen in treated areas (Ketchum et al., 1967).
    • It has been evaluated for its impact on lysyl oxidase and prolyl hydroxylase activity in rats, indicating an antianabolic effect on collagen synthesis (Benson & LuValle, 1981).
  • Veterinary Applications :

    • In equine practice, triamcinolone is used for treating orthopedic conditions, and a study has shown it does not increase the overall risk of a horse developing laminitis (Hammersley et al., 2015).

Safety And Hazards

Triamcinolone diacetate may cause serious side effects including hives, difficulty breathing, swelling of your face, lips, tongue, or throat, worsening of your skin condition, redness, warmth, swelling, oozing, or severe irritation of any treated skin, blurred vision, tunnel vision, eye pain, seeing halos around lights, increased thirst, increased urination, dry mouth, fruity breath odor, weight gain (especially in your face or your upper back and torso), slow wound healing, thinning or discolored skin, increased body hair, muscle weakness, nausea, diarrhea, tiredness, mood changes, menstrual changes, and sexual changes .

Future Directions

Triamcinolone diacetate is used in various treatments and its usage can be expanded based on ongoing research and clinical trials. For instance, a phase 3 randomized controlled study comparing triamcinolone acetonide extended-release (TA-ER) to conventional TA crystalline suspension (TAcs) reported variable efficacy results . In patients reporting moderate-to-severe knee OA pain at baseline based on concordant ADP and WOMAC-A scores, TA-ER provided statistically significant pain relief for ≥12 weeks compared with conventional TAcs .

properties

IUPAC Name

[2-[(8S,9R,10S,11S,13S,14S,16R,17S)-16-acetyloxy-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31FO8/c1-13(27)33-12-20(31)25(32)21(34-14(2)28)10-18-17-6-5-15-9-16(29)7-8-22(15,3)24(17,26)19(30)11-23(18,25)4/h7-9,17-19,21,30,32H,5-6,10-12H2,1-4H3/t17-,18-,19-,21+,22-,23-,24-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGMPVBXKDAHORN-RBWIMXSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)OC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)OC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31FO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0048713
Record name Triamcinolone diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0048713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triamcinolone diacetate

CAS RN

67-78-7
Record name Triamcinolone diacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67-78-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triamcinolone diacetate [USP:JAN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triamcinolone diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0048713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triamcinolone 16-α,21-di(acetate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.608
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name TRIAMCINOLONE DIACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A73MM2Q32P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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